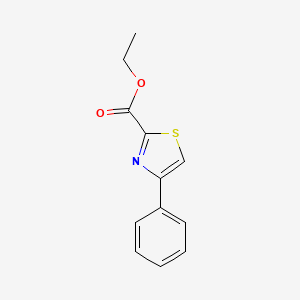

Ethyl 4-phenylthiazole-2-carboxylate

Overview

Description

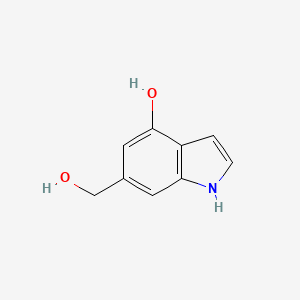

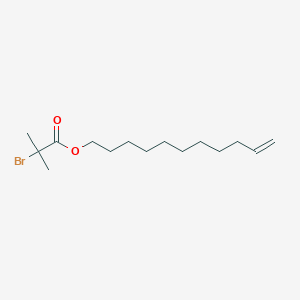

Ethyl 4-phenylthiazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.29 . The compound is typically stored in a dry, room temperature environment .

Synthesis Analysis

The synthesis of Ethyl 4-phenylthiazole-2-carboxylate involves several steps. One method involves the use of sodium hydroxide in methanol at 20℃ . The reaction mixture is stirred for 4 hours and the methanol is removed by rotary evaporation . The resultant mixture is adjusted to pH=5–6 with 1N HCl solution . The precipitated white solid is collected by filtration and dried to give the carboxylic acid intermediate .Molecular Structure Analysis

The InChI code for Ethyl 4-phenylthiazole-2-carboxylate is 1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

Ethyl 4-phenylthiazole-2-carboxylate is a solid or viscous liquid . The compound’s physical form, storage temperature, and shipping temperature are all normal .Scientific Research Applications

Medicinal Chemistry

Thiazoles, which include Ethyl 4-phenylthiazole-2-carboxylate, are important heterocyclic compounds exhibiting a wide range of biological activities . They have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Antimicrobial Activity

Compounds having nitrogen-containing heterocyclic moieties, such as thiazoles, have been found to be highly active against certain microbes . This suggests that Ethyl 4-phenylthiazole-2-carboxylate could potentially have antimicrobial properties.

Anti-Inflammatory Activity

Certain thiazole derivatives have shown significant anti-inflammatory activity . For instance, compounds 67 and 68, which contain the thiazole ring, showed better activity with 60.71% and 64.28% inhibition, respectively, as compared to the standard drug diclofenac sodium with 57.14% inhibition .

Cardiovascular Disease Treatment

Thiazole derivatives have been identified as potential targets for cardiovascular disease (CVD) treatment . Cholesteryl ester transfer protein (CETP) plays an important role in the reverse cholesteryl transfer (RCT) process, which is crucial for cardiovascular health .

Antioxidant Properties

Thiazoles have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been observed to have antitumor and cytotoxic activities . This suggests that Ethyl 4-phenylthiazole-2-carboxylate could potentially be used in cancer treatment.

Neuroprotective Properties

Thiazoles have been found to have neuroprotective properties . Neuroprotective drugs are those that protect the neurons from degeneration and injury, thus they are used in the treatment of neurodegenerative diseases.

Antiviral Properties

Thiazoles have been found to have antiviral properties . This suggests that Ethyl 4-phenylthiazole-2-carboxylate could potentially be used in the treatment of viral infections.

Safety and Hazards

properties

IUPAC Name |

ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFISTWSEPVSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647089 | |

| Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-phenylthiazole-2-carboxylate | |

CAS RN |

31877-30-2 | |

| Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)

![[1,4'-Bipiperidine]-3-methanol](/img/structure/B1604201.png)

![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)